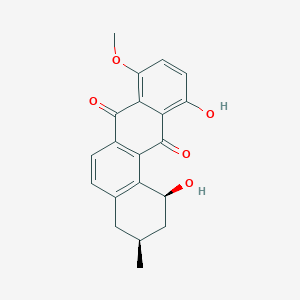

Hatomarubigin C

Description

Structure

3D Structure

Properties

CAS No. |

139501-92-1 |

|---|---|

Molecular Formula |

C20H18O5 |

Molecular Weight |

338.4 g/mol |

IUPAC Name |

(1S,3S)-1,11-dihydroxy-8-methoxy-3-methyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-dione |

InChI |

InChI=1S/C20H18O5/c1-9-7-10-3-4-11-16(15(10)13(22)8-9)20(24)17-12(21)5-6-14(25-2)18(17)19(11)23/h3-6,9,13,21-22H,7-8H2,1-2H3/t9-,13-/m0/s1 |

InChI Key |

CAEGIOZCLWNLAP-ZANVPECISA-N |

SMILES |

CC1CC(C2=C(C1)C=CC3=C2C(=O)C4=C(C=CC(=C4C3=O)OC)O)O |

Isomeric SMILES |

C[C@@H]1C[C@@H](C2=C(C1)C=CC3=C2C(=O)C4=C(C=CC(=C4C3=O)OC)O)O |

Canonical SMILES |

CC1CC(C2=C(C1)C=CC3=C2C(=O)C4=C(C=CC(=C4C3=O)OC)O)O |

Other CAS No. |

139501-92-1 |

Synonyms |

hatomarubigin C |

Origin of Product |

United States |

Elucidation of the Biosynthetic Pathway of Hatomarubigin C

Identification and Characterization of the hrb Gene Cluster from Streptomyces sp. strain 2238-SVT4

The genetic blueprint for hatomarubigin production is encoded within the hrb gene cluster. nih.gov Researchers identified this cluster in Streptomyces sp. 2238-SVT4 by using PCR primers designed from the conserved sequences of aromatase and cyclase genes, which are typically involved in angucycline biosynthesis. nih.gov This approach led to the sequencing of a 35-kbp DNA fragment that was found to contain the hatomarubigin biosynthesis gene cluster. nih.gov

Analysis of this region revealed 33 open reading frames (ORFs), with 30 of them being designated as hrb genes due to their deduced functions and relation to angucycline biosynthesis. nih.gov The expression of a significant portion of this cluster, from hrbR1 to hrbX, in a heterologous host (Streptomyces lividans) resulted in the production of hatomarubigins A, B, and C, confirming the cluster's role in their biosynthesis. nih.govnih.gov

The hrb gene cluster contains all the necessary genetic information for the assembly and modification of the hatomarubigin core structure. nih.gov This includes genes for a minimal type II polyketide synthase (PKS), which is responsible for creating the initial decaketide backbone, as well as a suite of tailoring enzymes that modify this backbone to produce the final products. nih.gov

Homology searches have allowed for the assignment of putative functions to many of the genes within the cluster. nih.gov Key identified modifying enzymes include ketoreductases, aromatases, and cyclases, which are essential for the proper folding and ring formation of the polyketide chain. nih.gov Additionally, the cluster encodes for several other crucial enzymes that introduce further structural diversity. nih.gov

Table 1: Selected Genes in the hrb Cluster and Their Putative Functions

| Gene | Putative Function | Homology/Evidence |

|---|---|---|

| PKS Genes | Minimal Polyketide Synthase | Commonly found in angucycline clusters. nih.gov |

| hrbI | Ketoreductase (C-6) | Resembles lanV from landomycin biosynthesis. nih.gov |

| hrbU | O-methyltransferase | Shows homology to tcmO from tetracenomycin biosynthesis. nih.gov |

| hrbW | Oxidoreductase | Works in tandem with hrbX. nih.gov |

| hrbX | Oxygenase (C-11) | Homologous to lanZ5, involved in 11-hydroxylation. nih.gov |

| hrbL | Putative Oxygenase | Identified within the gene cluster. uniprot.org |

| hrbG | Oxygenase (C-6) | Homologous to lndM2, responsible for 6-hydroxylation. nih.gov |

This table is based on data from Kawasaki et al. (2010). nih.gov

The expression of the hrb gene cluster is controlled by regulatory genes located within the cluster itself. nih.gov Three putative regulatory genes have been identified: hrbR1, hrbR2, and hrbR3. nih.gov These genes likely encode proteins that act as transcriptional activators or repressors, thereby controlling the timing and level of hatomarubigin production. HrbR3, in particular, exhibits sequence similarity to JadR1, a known regulator in jadomycin (B1254412) (another angucycline) biosynthesis. nih.gov

Enzymatic Transformations Leading to Hatomarubigin C

The assembly of this compound is a multi-step process that begins after the formation of the initial polyketide chain. The pathway involves several key intermediates and branches, leading to the production of various hatomarubigin analogues. nih.gov A central intermediate, rubiginone B2, undergoes different hydroxylation reactions to form hatomarubigin A (via 6-hydroxylation catalyzed by HrbG) and hatomarubigin B (via 11-hydroxylation likely catalyzed by HrbW and HrbX). nih.gov

A crucial step in the specific biosynthesis of this compound is the O-methylation of a precursor molecule. nih.govnih.gov The gene hrbU was identified as the candidate O-methyltransferase due to its similarity to other known methyltransferase genes. nih.gov Subsequent research confirmed that the enzyme HrbU catalyzes the conversion of the biosynthetic intermediate Hatomarubigin E into this compound. nih.gov This enzymatic step highlights the importance of tailoring enzymes in generating the final, specific chemical structure of this compound. nih.gov

The biosynthetic route to this compound is part of a larger, branched pathway. The identification of Hatomarubigin E as the direct precursor to this compound was a key finding in understanding this pathway. nih.gov Hatomarubigin E is itself a downstream product of the initial cyclized polyketide. nih.gov

Further insight into the pathway's complexity was gained through gene disruption studies. When the gene hrbF, which has no homology to other known angucycline biosynthesis genes, was disrupted, a new metabolite was produced. nih.gov This compound was identified as 5-hydroxyhatomarubigin E and named hatomarubigin F, suggesting that the HrbF protein plays a role in regulating the specific position of oxygenation reactions on the angucycline scaffold. nih.gov

Dimerization Mechanisms Involving this compound

Streptomyces sp. 2238-SVT4 also produces hatomarubigin D, a unique symmetrical dimer of this compound connected by a methylene (B1212753) bridge. nih.gov The formation of this dimer represents the final step in the proposed biosynthetic pathway. nih.gov

The enzyme responsible for this novel dimerization is HrbY. nih.gov In vitro experiments using purified HrbY protein demonstrated the direct conversion of this compound into hatomarubigin D. nih.gov This reaction is dependent on specific cofactors, requiring methylcobalamin (B1676134) as the one-carbon donor for the methylene bridge and NADPH as a redox cofactor. nih.gov The HrbY enzyme shows homology to FAD-dependent pyridine (B92270) nucleotide-disulfide oxidoreductases and represents a novel catalyst for the formation of a methylene bridge between two complex aromatic molecules. nih.gov Heterologous expression of the hrb gene cluster including hrbY in S. lividans resulted in the successful production of the dimeric hatomarubigin D. nih.gov

HrbY-Mediated Methylene Bridge Formation to Hatomarubigin D

A distinctive feature of the hatomarubigin family is Hatomarubigin D, a unique dimer of this compound connected by a methylene bridge. researchgate.net The formation of this methylene linkage is a crucial enzymatic step in the biosynthetic pathway. Research has identified the gene responsible for this transformation as hrbY, located within the hatomarubigin biosynthetic gene cluster. researchgate.net

The protein encoded by hrbY, HrbY, is a putative oxidoreductase. researchgate.net In vitro studies have demonstrated that the purified HrbY enzyme catalyzes the conversion of this compound into Hatomarubigin D. researchgate.net This enzymatic reaction is dependent on the presence of specific cofactors, namely methylcobalamin and NADPH. researchgate.net Interestingly, S-adenosylmethionine (SAM), a common methyl donor in biological systems, could not substitute for methylcobalamin in this reaction, highlighting a specific cofactor requirement for the HrbY-mediated catalysis. researchgate.net

The proposed mechanism for the methylene bridge formation involves the HrbY enzyme utilizing the C1 unit from a cofactor to link two molecules of this compound. While the precise source of the methylene carbon is still under investigation, it is hypothesized to be derived from formaldehyde (B43269) or another one-carbon unit. nih.gov The enzymatic environment provided by HrbY facilitates the precise and efficient formation of this unique dimeric structure. researchgate.netnih.gov The in vivo function of HrbY was confirmed through heterologous expression studies. When the hrb gene cluster, including hrbY, was expressed in Streptomyces lividans, the production of Hatomarubigin D was observed. nih.govnih.gov Conversely, expression of the gene cluster lacking hrbY resulted in the production of other hatomarubigins but not Hatomarubigin D. nih.govnih.gov

| Enzyme | Gene | Function | Cofactors | Substrate | Product |

| HrbY | hrbY | Methylene bridge formation | Methylcobalamin, NADPH | This compound | Hatomarubigin D |

Proposed Enzymatic and Non-Enzymatic Dimerization Hypotheses

The formation of dimeric natural products can occur through either tightly controlled enzymatic processes or spontaneous, non-enzymatic reactions. In the context of hatomarubigins, both possibilities have been considered.

Enzymatic Dimerization: The HrbY-mediated synthesis of Hatomarubigin D is a clear example of an enzymatic dimerization process. researchgate.netnih.gov This reaction is highly specific, resulting in a defined dimeric structure with a methylene linkage. researchgate.net The requirement for a specific enzyme and cofactors underscores the controlled nature of this biological transformation. researchgate.net

Non-Enzymatic Dimerization Hypotheses: While the formation of Hatomarubigin D is enzymatically catalyzed, the potential for non-enzymatic dimerization of this compound or related angucycline precursors under certain conditions is a topic of scientific consideration. Non-enzymatic reactions are known to contribute to the structural diversity of natural products. frontiersin.org For instance, some polyketide dimers are known to form non-enzymatically under acidic conditions through the generation of reactive intermediates like ortho-quinone methides. frontiersin.org Although a specific non-enzymatic dimerization pathway for this compound has not been experimentally demonstrated, it remains a plausible hypothesis that such reactions could occur, potentially leading to the formation of alternative dimeric structures. The inherent reactivity of the polycyclic aromatic framework of angucyclines could facilitate such spontaneous chemical transformations. nih.gov

Advanced Methodologies in Biosynthesis Research

The elucidation of the this compound biosynthetic pathway has been greatly facilitated by the application of modern molecular biology and genetic engineering techniques. These advanced methodologies have enabled researchers to reconstruct and manipulate the biosynthetic machinery to understand gene function and generate novel compounds.

Heterologous Expression Systems for Pathway Reconstruction and Engineering

Heterologous expression, the expression of genes in a host organism that does not naturally produce the corresponding compounds, has been a cornerstone of hatomarubigin research. nih.govmushroomlab.cn The entire hatomarubigin biosynthetic gene cluster (hrb) has been successfully expressed in the model actinomycete Streptomyces lividans. nih.gov This has allowed for the production and characterization of various hatomarubigins in a genetically tractable host. nih.govmushroomlab.cn

The use of S. lividans as a heterologous host offers several advantages, including a well-characterized genetic system and the ability to produce complex secondary metabolites. mushroomlab.cn By introducing the hrb gene cluster into S. lividans, researchers were able to confirm the functions of the genes within the cluster and to produce sufficient quantities of hatomarubigins for structural and biological studies. nih.gov This approach has been instrumental in verifying the role of the hrb gene cluster in the biosynthesis of Hatomarubigins A, B, and C. researchgate.net

Targeted Gene Disruption and Mutasynthesis for Analog Production (e.g., Hatomarubigin F)

Targeted gene disruption is a powerful technique used to investigate the function of specific genes within a biosynthetic pathway. nih.gov This method involves the inactivation of a target gene, followed by the analysis of the resulting metabolic profile to infer the gene's role. In the study of hatomarubigin biosynthesis, targeted disruption of the hrbF gene within the heterologously expressed hrb gene cluster in S. lividans led to the production of a novel hatomarubigin analog, designated Hatomarubigin F. nih.gov

Subsequent structural analysis identified Hatomarubigin F as 5-hydroxyhatomarubigin E, suggesting that the HrbF protein is involved in regulating the regiospecificity of oxygenation reactions in the later steps of hatomarubigin biosynthesis. nih.gov This finding not only clarified the function of hrbF but also demonstrated the potential of targeted gene disruption to generate new and potentially bioactive compounds.

Chemical Synthesis Approaches to Hatomarubigin C

Retrosynthetic Strategies for the Angucycline Core Structure

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, readily available starting materials. wikipedia.org The primary goal is structural simplification to identify potential synthetic pathways. wikipedia.org For the angucycline core, which is characterized by a tetracyclic benz[a]anthracene skeleton, retrosynthetic strategies are crucial for planning an efficient synthesis. nih.gov

The general approach for synthesizing the angucycline framework often relies on several key bond disconnections. A common and powerful strategy involves a Diels-Alder reaction to construct the core six-membered ring. nih.govwikipedia.org This [4+2] cycloaddition reaction reliably forms cyclohexene (B86901) derivatives by reacting a conjugated diene with an alkene (dienophile). wikipedia.orgnih.gov This strategy is widely applied in the synthesis of natural products due to its efficiency in building molecular complexity with good stereochemical control. wikipedia.orgmasterorganicchemistry.com

Other synthetic strategies for the angucycline framework include nucleophilic additions, electrophilic additions, transition-metal mediated cross-couplings, and various intramolecular cyclizations. nih.govrsc.org These diverse methods provide multiple avenues to access the complex polycyclic structure inherent to angucyclines. nih.gov

Total Synthesis of Hatomarubigin C Racemates

The total synthesis of this compound in its racemic form (a mixture of both enantiomers) has been successfully achieved. A key feature of this synthesis is the construction of the benz[a]anthraquinone skeleton. publish.csiro.au

The synthesis begins with the reaction of specific precursors to form the core structure. Following the key cycloaddition, a series of transformations are carried out. This includes the methylation of a phenolic group at the C11 position. The subsequent steps involve the aromatization of the B ring, followed by a deacylation step, which ultimately yields (±)-hatomarubigin C. publish.csiro.au

The Diels-Alder reaction is a cornerstone in the synthesis of this compound and other angucyclines. nih.govpublish.csiro.au It is a concerted pericyclic reaction that forms a six-membered ring from a conjugated diene and a dienophile. wikipedia.org

In the synthesis of (±)-Hatomarubigin C, the key step was a Diels-Alder reaction between the acetate (B1210297) of (E,1R,5R)-3-(2′-methoxyvinyl)-5-methylcyclohex-2-en-1-ol and 5-acetoxy-8-hydroxy-1,4-naphthoquinone. publish.csiro.au This reaction effectively constructs the central tetracyclic framework of the molecule. publish.csiro.au Similarly, the synthesis of the related compound, (+)-hatomarubigin B, also utilized a tetra-O-acetyl diborate promoted Diels-Alder reaction as the crucial step. nih.govacs.org The versatility and predictability of the Diels-Alder reaction make it a powerful tool for assembling the complex architecture of angucycline natural products. nih.gov

Table 1: Key Diels-Alder Reaction Components in Hatomarubigin Synthesis

| Product | Diene Component | Dienophile Component | Reference |

|---|---|---|---|

| (±)-Hatomarubigin C | acetate of (E,1R,5R)-3-(2′-methoxyvinyl)-5-methylcyclohex-2-en-1-ol | 5-acetoxy-8-hydroxy-1,4-naphthoquinone | publish.csiro.au |

Achieving stereocontrol—the ability to control the three-dimensional arrangement of atoms—is a critical aspect of synthesizing complex natural products like angucyclines. researchgate.net In the context of the Diels-Alder reaction, stereoselectivity is often observed, leading to the preferential formation of one stereoisomer over another. wikipedia.org The transition state geometry (endo or exo) plays a significant role in determining the stereochemical outcome of the cycloaddition. researchgate.net

For angucycline synthesis, various strategies are employed to control the stereochemistry. This can involve the use of chiral auxiliaries, asymmetric catalysts, or substrate-controlled methods where the existing stereocenters in the reactants influence the stereochemistry of the newly formed centers. researchgate.net For instance, in the synthesis of (+)-hatomarubigin B, a mixture of four cycloadducts was initially obtained from the Diels-Alder reaction, from which the desired stereoisomer was isolated. nih.govacs.org The development of highly stereocontrolled methods is essential for the efficient and enantioselective total synthesis of angucycline antibiotics. acs.orgrsc.org

Synthetic Routes to Structurally Related Hatomarubigin Analogues

The synthesis of structurally related analogues of natural products is crucial for studying structure-activity relationships and developing new therapeutic agents. mdpi.com this compound is part of a larger family of angucyclines, including Hatomarubigins A, B, and D. nih.gov Hatomarubigin D, for example, is a unique dimer of this compound connected by a methylene (B1212753) bridge. nih.gov

Synthetic efforts have been directed towards various members of the angucycline family, which can be considered structural analogues. For example, the synthesis of (±)-Urdamycinone B, another angucyclinone antibiotic, has been accomplished, showcasing strategies that could be adapted for Hatomarubigin analogues. researchgate.net The synthesis of analogues often involves modifying the core structure or the peripheral functional groups. mdpi.commdpi.com This can be achieved by using different starting materials in the key synthetic steps, such as the Diels-Alder reaction, or by performing chemical modifications on the final natural product or a late-stage intermediate. beilstein-journals.orgresearchgate.net The development of flexible synthetic routes allows for the creation of a library of analogues for biological evaluation. ekb.eg

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Hatomarubigin A |

| Hatomarubigin B |

| This compound |

| Hatomarubigin D |

| (±)-Urdamycinone B |

| (E,1R,5R)-3-(2′-methoxyvinyl)-5-methylcyclohex-2-en-1-ol acetate |

| 5-acetoxy-8-hydroxy-1,4-naphthoquinone |

| (E, 1R,5R)-3-(2'-methoxyvinyl)cyclohex-2-enol |

Structure Activity Relationship Sar Investigations of Hatomarubigin C

Fundamental Principles of Structure-Activity Relationship in Natural Products

The study of structure-activity relationships (SAR) is a fundamental concept in medicinal chemistry that investigates the link between the chemical structure of a molecule and its biological activity. The core principle of SAR is that the specific arrangement of atoms and functional groups in a molecule determines its interaction with biological targets, such as enzymes and receptors, thereby influencing its therapeutic or toxic effects. nih.govwikipedia.org For natural products, which often feature complex and stereochemically rich structures, SAR studies are instrumental in identifying the pharmacophore—the essential molecular features responsible for a compound's bioactivity.

Key principles guiding SAR in natural products include:

Stereochemistry: Many biological targets are chiral, meaning they can distinguish between different stereoisomers of a molecule. The specific three-dimensional arrangement of atoms can be critical for a snug fit into a receptor's binding site.

Molecular Scaffolding: The core ring structure or carbon skeleton of a natural product provides the foundational framework upon which functional groups are displayed. Modifications to this scaffold can significantly impact biological activity.

By systematically modifying the structure of a natural product and observing the resulting changes in biological activity, researchers can build a comprehensive SAR model. This knowledge is invaluable for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties, while minimizing undesirable side effects.

Correlating Structural Features of Hatomarubigin C with Biological Activities

This compound belongs to the angucycline family of aromatic polyketides, which are known for their diverse biological activities, including antibacterial, antiviral, and antitumor effects. nih.gov The hatomarubigins, including this compound, have been specifically noted for their ability to enhance the cytotoxicity of colchicine (B1669291) against multidrug-resistant tumor cells. nih.gov

The core structure of this compound is a tetracyclic benz[a]anthraquinone skeleton. While specific SAR studies detailing the precise contribution of each functional group of this compound are not extensively documented in publicly available research, general principles from related angucyclines suggest that the following features are likely critical for its biological activity:

The Planar Aromatic Core: The extended aromatic system of the benz[a]anthraquinone core is crucial for intercalation into DNA or binding to enzyme active sites.

Hydroxyl and Methoxy (B1213986) Groups: The position and number of hydroxyl and methoxy groups on the aromatic rings influence the molecule's electronic properties and its ability to form hydrogen bonds with target macromolecules. These interactions are often key to the specificity and strength of binding.

The Quinone Moiety: The quinone structure is a common feature in many bioactive natural products and is often involved in redox cycling, which can generate reactive oxygen species and contribute to cytotoxicity.

Further detailed studies involving the synthesis of this compound analogs with systematic modifications to these functional groups would be necessary to precisely map its SAR and identify the key determinants of its activity in reversing multidrug resistance.

Comparative Analysis of SAR with Related Angucyclines (e.g., Seitomycin, SM-196 B)

A comparative analysis of the SAR of this compound with structurally similar angucyclines like Seitomycin and SM-196 B provides valuable insights into how subtle structural variations can impact biological activity. These three compounds share the same core angucyclinone framework but differ in their substitution patterns.

Seitomycin's structure was elucidated through spectroscopic comparison with this compound and SM-196 B, highlighting their close structural relationship. nih.govgwdguser.de Despite these similarities, their reported biological activities show notable differences. Seitomycin exhibits moderate antimicrobial and weak phytotoxic activity. nih.govgwdguser.de

In contrast, the hatomarubigins, including this compound, are primarily recognized for their ability to modulate multidrug resistance in tumor cells. nih.gov SM-196 B is also a biologically active angucyclinone, though detailed public information on its specific SAR is limited. nih.gov

The key structural differences between these molecules lie in the oxygenation and methylation patterns of the aromatic rings. These seemingly minor modifications can significantly alter the molecule's electronic distribution, steric hindrance, and hydrogen-bonding potential, thereby influencing its interaction with different biological targets.

| Compound | Key Structural Features | Reported Biological Activity |

|---|---|---|

| This compound | Benz[a]anthraquinone core with specific hydroxylation and methoxylation pattern. | Enhances cytotoxicity of colchicine in multidrug-resistant tumor cells. nih.gov |

| Seitomycin | Structurally related to this compound and SM-196 B. nih.gov | Moderate antimicrobial and weak phytotoxic activity. nih.gov |

| SM-196 B | Biologically active angucyclinone. nih.gov | Specific SAR details are not widely available. |

This comparative analysis underscores a crucial principle in SAR: even small changes to a molecular scaffold can lead to a significant divergence in biological activity, potentially shifting a compound's primary mode of action from antimicrobial to a multidrug resistance modulator.

Influence of Dimerization on the Structure-Activity Profile

A fascinating aspect of this compound's chemistry is its enzymatic conversion into Hatomarubigin D, a unique dimer linked by a methylene (B1212753) bridge. nih.gov This dimerization represents a significant structural modification that can profoundly impact the molecule's SAR profile.

The formation of Hatomarubigin D from two molecules of this compound is catalyzed by the enzyme HrbY. nih.gov This transformation doubles the molecular weight and creates a much larger and more complex three-dimensional structure. While the initial report on the isolation of hatomarubigins mentions that Hatomarubigin D also enhances the cytotoxicity of colchicine, a detailed comparative study of the potency and specificity of the monomer (this compound) versus the dimer (Hatomarubigin D) is not yet available in the scientific literature. nih.gov

Generally, dimerization can influence a molecule's activity in several ways:

Increased Binding Affinity: The dimer may be able to interact with two binding sites simultaneously on a target protein or span a larger binding pocket, leading to increased affinity and potency.

Altered Target Specificity: The new, larger structure may favor binding to different biological targets than the monomer, potentially leading to a completely different biological activity profile.

The study of the this compound/D pair offers a compelling natural model to investigate the effects of dimerization on the SAR of angucyclines. Further research is needed to quantify the biological activities of both the monomer and the dimer side-by-side to fully understand how this methylene bridge linkage modulates the structure-activity profile.

Preclinical Assessment of Biological Activities and Molecular Mechanisms of Hatomarubigin C

Broad-Spectrum Biological Activities of Angucyclines Relevant to Hatomarubigin C

This compound is a member of the angucycline family, which constitutes the largest group of natural products engineered by type II polyketide synthase (PKS). nih.govrsc.org This class of aromatic polyketides is known for its rich chemical diversity and a wide array of biological activities. nih.govresearchgate.net Angucyclines are predominantly produced by various bacterial strains, particularly those belonging to the genus Streptomyces. researchgate.net The characteristic structure of angucyclines is a benz[a]anthracene-derived tetracyclic backbone. rsc.orgresearchgate.net The diverse biological properties exhibited by this family of compounds provide a relevant context for understanding the potential activities of this compound. nih.gov These activities range from antitumor and antimicrobial to enzyme inhibition and effects on platelet aggregation. nih.gov

Angucyclines are widely recognized for their potent antitumor and anticancer properties. nih.govresearchgate.net Many compounds within this class have demonstrated significant cytotoxic effects against various cancer cell lines. nih.govresearchgate.net For instance, landomycin E, an angucycline, has shown promising anticancer activity, particularly against multidrug-resistant (MDR) cancer cells. nih.govnih.gov It induces apoptotic cell death through mechanisms involving rapid mitochondrial damage and the generation of intracellular oxidative stress. nih.gov Other angucyclines, such as jadomycins B, S, and F, are also capable of inducing apoptosis in drug-resistant breast cancer cells. nih.gov The cytotoxicity of angucyclines is a well-documented and significant area of research, with compounds like lomaiviticin A exhibiting remarkable potency against human cancer cells at nanomolar to picomolar concentrations by inducing double-strand breaks in DNA. nih.gov The anticancer mechanisms of angucyclines often involve targeting cell division or DNA synthesis, inducing apoptosis, and permeabilizing mitochondria. researchgate.net

The following table summarizes the cytotoxic activities of selected angucycline compounds against various human cancer cell lines.

| Compound | Cancer Cell Line | Activity | Measurement | Reference |

| Marmycin A | HCT-116 (Colon Adenocarcinoma) | IC₅₀ = 60.5 nM | Cytotoxicity | researchgate.net |

| Moromycin B | MCF-7 (Breast Cancer) | GI₅₀ = 5.6 μM | Cytotoxicity | nih.gov |

| Saquayamycin B | MDA-MB-231 (Breast Cancer) | IC₅₀ = 0.16 μM | Cytotoxicity | nih.gov |

| Saquayamycin B₁ | BT-474 (Breast Cancer) | IC₅₀ = 0.23 μM | Cytotoxicity | nih.gov |

| Urdamycin W | A549 (Lung Carcinoma) | GI₅₀ = 0.019 µM | Cytotoxicity | mdpi.com |

| Urdamycin W | SK-OV-3 (Ovarian Cancer) | GI₅₀ = 0.026 µM | Cytotoxicity | mdpi.com |

The angucycline family of compounds possesses a broad spectrum of biological activities, including significant antimicrobial and antiviral effects. nih.govresearchgate.net Many angucyclines exhibit growth-inhibitory activity against Gram-positive bacteria. researchgate.netnih.gov For example, saquayamycins are known for their activity against both Gram-positive bacteria and eukaryotes. researchgate.net Novel angucycline antibiotics discovered through stress-based techniques have shown antimicrobial activity against pathogens such as Pseudomonas aeruginosa, methicillin-resistant Staphylococcus aureus (MRSA), Klebsiella pneumoniae, and Escherichia coli. nih.gov In addition to antibacterial action, antiviral activity has also been reported as a characteristic bioactivity of the angucycline class. nih.govresearchgate.net

Enzyme inhibition is another prominent biological activity associated with the angucycline class of compounds. nih.gov These molecules have been reported to inhibit various enzymes, contributing to their therapeutic potential. nih.govresearchgate.net For instance, griseorhodin A, an angucycline-related compound, is an inhibitor of human telomerase, an enzyme found in almost all human tumors and involved in stabilizing telomere length. researchgate.net The ability of angucyclines to act as enzyme inhibitors is a key aspect of their diverse biological profile. nih.gov The specific enzymes targeted can vary among different angucycline structures, leading to a range of modulatory effects within biological systems. nih.govnih.gov

Beyond their well-documented anticancer, antimicrobial, and enzyme-inhibitory effects, angucyclines have been shown to possess a variety of other biological activities. nih.gov One such reported activity is the inhibition of platelet aggregation. nih.gov Platelet aggregation is a critical process in hemostasis, and its excessive activation can lead to deleterious consequences. frontiersin.org The ability of certain angucyclines to interfere with this process highlights the broad and diverse pharmacological potential of this chemical family. nih.gov Other reported bioactivities include roles as gastric mucosal protectants, vasodilators, and glutamate (B1630785) receptor agonists. researchgate.net

Molecular Mechanisms of Action of this compound

While the angucycline family displays a wide range of biological effects, specific members often exhibit unique molecular mechanisms. This compound, along with its related compounds Hatomarubigin A, B, and D, has been identified for its specific activity in the context of multidrug resistance in cancer cells. nih.gov

A key molecular activity identified for this compound is its ability to reverse colchicine (B1669291) resistance in multidrug-resistant (MDR) tumor cells. nih.gov Multidrug resistance is a major obstacle in cancer chemotherapy, where tumor cells develop resistance to a wide range of cytotoxic drugs. frontiersin.orgnih.gov This resistance can be caused by several mechanisms, including the overexpression of ATP-binding cassette (ABC) transporters that actively pump chemotherapeutic agents out of the cell. frontiersin.orgresearchgate.net

Hatomarubigins A, B, and C are produced by Streptomyces sp. strain 2238-SVT4. nih.gov Research has specifically demonstrated that these compounds can counteract the resistance of tumor cells to colchicine. nih.gov Colchicine is a drug that inhibits microtubule polymerization and is used in the treatment of various conditions; however, resistance to its effects can develop in cancer cells. plos.orgdrugbank.com The ability of this compound to reverse this specific type of drug resistance points to a mechanism of action that likely involves modulating the pathways or proteins responsible for drug efflux or the drug's cellular targets in resistant cells. nih.gov

Compound Index

Interaction with Specific Cellular Pathways and Enzymatic Targets

Current publicly available scientific literature does not provide specific details regarding the direct interaction of this compound with the JAK-STAT signaling pathway or its potential role as a PPAR-gamma antagonist. Research has primarily focused on its effects on multidrug-resistant cancer cells. The molecular basis of its activity appears to be linked to the modulation of drug efflux pumps, which are key contributors to the MDR phenotype in various cancers. nih.govnih.govnih.govnih.gov

Natural secondary metabolites are known to interact with a variety of cellular targets, including membrane proteins like P-glycoprotein (P-gp/MDR1), which is an ATP-binding cassette (ABC) transporter heavily involved in cancer cell multidrug resistance. nih.govnih.gov While this compound is reported to reverse colchicine resistance, a characteristic often associated with P-gp overexpression, the precise nature and mechanism of its interaction with specific enzymatic targets within these or other pathways remain an area for further investigation. nih.gov

In Vitro and Ex Vivo Preclinical Research Methodologies

The preclinical evaluation of this compound has been centered on in vitro models to elucidate its biological effects, particularly its ability to counteract multidrug resistance.

The principal bioactivity of this compound documented in the literature is its ability to enhance the cytotoxicity of other chemotherapeutic agents, such as colchicine, in multidrug-resistant tumor cells. This activity has been observed in functional assays using cultured cancer cell lines. nih.gov The selection of cell lines for these assays is critical, often involving pairs of drug-sensitive parental cell lines and their multidrug-resistant subclones to specifically assess the reversal of resistance.

While the specific cell lines used in early studies with this compound are not extensively detailed in all available reports, the methodology is consistent with standard in vitro cytotoxicity assays, such as the MTT assay, which measures cellular metabolic activity as an indicator of cell viability. japsonline.comnih.govusp.br

Table 1: Representative Functional Assays for Assessing MDR Reversal

| Assay Type | Purpose | Cell Models | Expected Outcome with this compound |

| Cytotoxicity Assay (e.g., MTT) | To determine the concentration of an anticancer drug required to inhibit cell growth by 50% (IC50). | Drug-sensitive and multidrug-resistant cancer cell lines. | A significant decrease in the IC50 of a co-administered anticancer drug in resistant cells. |

| Drug Accumulation/Efflux Assay | To measure the intracellular concentration of a fluorescently labeled drug substrate of efflux pumps. | Cancer cell lines overexpressing specific ABC transporters (e.g., P-glycoprotein). | An increase in the intracellular accumulation of the fluorescent substrate, indicating inhibition of the efflux pump. |

The molecular mechanism underlying the activity of this compound in overcoming multidrug resistance is an area of active interest. The primary hypothesis revolves around its interaction with drug efflux pumps. Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, is a major mechanism of MDR, as these pumps actively expel chemotherapeutic drugs from cancer cells, reducing their intracellular concentration and efficacy. nih.govnih.govresearchgate.netqiagen.com

Compounds that can inhibit these efflux pumps are of significant therapeutic interest. nih.govresearchgate.netmdpi.com The ability of this compound to enhance colchicine's cytotoxicity suggests it may function as an inhibitor of the efflux pump responsible for colchicine resistance, which is often P-glycoprotein. nih.gov However, direct biochemical evidence and detailed molecular interaction studies to confirm this compound as a direct inhibitor of P-glycoprotein or other specific ABC transporters, and to characterize the nature of this interaction (e.g., competitive, non-competitive, or allosteric), are not extensively reported in the currently available literature.

There is a notable lack of publicly available data regarding the pharmacodynamic and pharmacokinetic properties of this compound.

Pharmacodynamics: Pharmacodynamic studies would be essential to understand the relationship between the concentration of this compound and its biological effect, both in terms of its intrinsic activity and its ability to potentiate other drugs. nih.govnih.gov Such studies would typically involve dose-response assessments in relevant in vitro and in vivo models to determine the effective concentration range.

Pharmacokinetics: Preliminary pharmacokinetic data, which includes absorption, distribution, metabolism, and excretion (ADME) profiles, is crucial for the development of any potential therapeutic agent. nih.govnih.gov In vitro metabolism studies, for instance, would provide insights into its metabolic stability and potential for drug-drug interactions. At present, there is no available information on the pharmacokinetic profile of this compound.

Advanced Research Perspectives and Future Directions

Biosynthetic Engineering for Enhanced Production and Diversification of Hatomarubigin C

The natural production of this compound by Streptomyces sp. strain 2238-SVT4 is often insufficient for extensive research and potential clinical applications. nih.gov Biosynthetic engineering offers a promising avenue to enhance the yield of this compound and to generate novel, structurally diverse analogues. nih.govrsc.org

A significant breakthrough in this area has been the identification and characterization of the Hatomarubigin biosynthesis (hrb) gene cluster in Streptomyces sp. 2238-SVT4. nih.gov This cluster contains the genes encoding the type II polyketide synthase (PKS) responsible for assembling the core angucycline framework, along with various tailoring enzymes that modify this initial structure. nih.govnih.gov

Key strategies for enhanced production and diversification include:

Heterologous Expression: A substantial portion of the hrb gene cluster, specifically the region from hrbR1 to hrbX, has been successfully expressed in the model host Streptomyces lividans TK23. nih.gov This heterologous expression system has been shown to produce Hatomarubigins A, B, and C, demonstrating its potential as a platform for scalable production. nih.govnih.gov Further optimization of the host strain and fermentation conditions could lead to significantly higher titers.

Gene Disruption and Manipulation: The functions of individual genes within the hrb cluster are being elucidated through targeted gene disruption. For instance, the hrbY gene has been identified as encoding a putative oxidoreductase that converts this compound into Hatomarubigin D, a unique dimer. nih.gov By manipulating such genes, the biosynthetic pathway can be redirected to accumulate specific intermediates or to produce novel derivatives. For example, disruption of the hrbF gene, which has no homology to known angucycline biosynthesis genes, led to the production of a new metabolite, Hatomarubigin F. nih.gov

CRISPR/Cas9-Based Genome Editing: Advanced genetic tools like CRISPR/Cas9 are being increasingly applied in Streptomyces for precise and efficient genome editing. frontiersin.org This technology can be used to activate silent biosynthetic gene clusters, modify regulatory elements to upregulate gene expression, and introduce specific mutations to alter enzyme function, thereby facilitating the production of novel this compound analogues.

These biosynthetic engineering approaches not only hold the key to overcoming the supply bottleneck of this compound but also provide a powerful toolkit for generating a library of new derivatives with potentially improved biological activities.

Development of Novel Synthetic Methodologies for Structurally Complex Analogues

While biosynthetic engineering offers a powerful route to this compound and its derivatives, chemical synthesis provides a complementary and highly flexible approach for creating structurally complex analogues that may not be accessible through biological means. The development of novel synthetic methodologies is crucial for exploring the chemical space around the this compound scaffold and for conducting detailed structure-activity relationship (SAR) studies. rsc.orgresearchgate.net

The total synthesis of angucycline antibiotics, a class to which this compound belongs, has been an active area of research. nih.govscispace.com Key strategies that can be applied to the synthesis of this compound analogues include:

Diels-Alder Reactions: The Diels-Alder reaction is a powerful tool for constructing the polycyclic core of angucyclines. rsc.orgnih.gov The first total synthesis of (+)-Hatomarubigin B utilized a tetra-O-acetyl diborate promoted Diels-Alder reaction to form a key cycloadduct. nih.gov This strategy can be adapted to synthesize a variety of this compound analogues by employing different dienes and dienophiles.

Convergent Synthetic Strategies: Convergent syntheses, where different fragments of the molecule are synthesized separately and then coupled together, offer an efficient route to complex molecules like this compound. acs.org This approach allows for the modular synthesis of analogues with modifications in different parts of the molecule.

Late-Stage Functionalization: Developing methods for the selective modification of the this compound core structure at a late stage in the synthesis is highly desirable. This would enable the rapid generation of a library of analogues from a common intermediate, facilitating the exploration of SAR. beilstein-journals.org

Asymmetric Synthesis: To obtain enantiomerically pure this compound analogues for biological evaluation, the development of asymmetric synthetic routes is essential. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or by starting from chiral building blocks. scispace.com

The synthesis of structurally complex analogues will be instrumental in probing the specific structural features of this compound that are critical for its biological activity and in developing derivatives with improved potency, selectivity, and pharmacokinetic properties.

Computational and Chemoinformatic Approaches to Structure-Activity Relationship Prediction

Computational and chemoinformatic tools are becoming increasingly integral to the drug discovery process, offering the potential to accelerate the identification of promising lead compounds and to guide the design of new molecules with enhanced biological activity. mdpi.com For this compound, these approaches can provide valuable insights into its structure-activity relationships (SAR) and help prioritize the synthesis of novel analogues.

Key computational and chemoinformatic strategies include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By developing QSAR models for this compound and its analogues, it may be possible to predict the activity of virtual compounds before they are synthesized, thereby saving time and resources.

Molecular Docking: Molecular docking simulations can predict the binding orientation and affinity of this compound and its analogues to their biological targets. researchgate.netnih.gov Once a target is identified, docking studies can help to understand the key molecular interactions responsible for binding and to design new derivatives with improved affinity. nih.govbioinformation.net

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. bioinformation.net By generating a pharmacophore model based on the structure of this compound, it is possible to screen large virtual libraries of compounds to identify new molecules with the potential to exhibit similar biological activity.

Bioactivity Descriptors: Chemoinformatic approaches can be used to calculate a wide range of molecular descriptors that capture the physicochemical and structural properties of this compound and its analogues. nih.gov These descriptors can then be correlated with biological activity to identify the key features that influence potency and selectivity.

The integration of these computational and chemoinformatic methods into the research pipeline for this compound will enable a more rational and efficient approach to the design and optimization of its derivatives.

Identification and Validation of Emerging Biological Targets for this compound

A critical step in the development of this compound as a therapeutic agent is the identification and validation of its specific biological targets. nih.gov Understanding the molecular mechanism of action is essential for predicting its therapeutic efficacy and potential side effects. nih.gov While this compound is known to possess cytotoxic and other biological activities, the precise proteins or pathways it modulates are not yet fully elucidated.

Several experimental approaches can be employed to identify the biological targets of this compound:

Affinity Chromatography: In this technique, a derivative of this compound is immobilized on a solid support. mdpi.com A cell lysate is then passed over this support, and proteins that bind to this compound are captured and subsequently identified by mass spectrometry.

Yeast Two-Hybrid Screening: This genetic method can be used to identify protein-protein interactions. chemrxiv.org A modified version of this technique can be adapted to screen for proteins that interact with a small molecule like this compound.

Target Deconvolution using Phenotypic Screening Data: By analyzing the patterns of activity of this compound across a wide range of cell lines or biological assays, it may be possible to infer its mechanism of action and potential targets by comparing its activity profile to that of compounds with known targets.

Once potential targets are identified, they must be validated to confirm that they are indeed responsible for the observed biological effects of this compound. Validation can be achieved through a variety of methods, including:

In vitro binding assays: These assays directly measure the interaction between this compound and the purified target protein.

Enzyme inhibition assays: If the target is an enzyme, its activity can be measured in the presence and absence of this compound to determine if it acts as an inhibitor.

Cell-based assays: The effect of overexpressing or knocking down the target protein on the cellular response to this compound can be investigated.

The identification and validation of the biological targets of this compound will provide a solid foundation for its further development and for the rational design of more potent and selective derivatives.

Rational Design and Synthesis of this compound Derivatives with Optimized Biological Profiles

The ultimate goal of this compound research is to develop derivatives with optimized biological profiles, including enhanced potency, improved selectivity, and favorable pharmacokinetic properties. mdpi.com Rational drug design, guided by an understanding of the SAR and the molecular targets of this compound, is a powerful strategy to achieve this goal. nih.gov

The process of rational design and synthesis involves an iterative cycle of designing new molecules, synthesizing them, and evaluating their biological activity. Key considerations in this process include:

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how modifications to different parts of the this compound molecule affect its biological activity is essential for identifying the key structural features required for potency and selectivity. rsc.org

Structure-Based Drug Design: Once the three-dimensional structure of a biological target of this compound is known, structure-based drug design techniques can be used to design new derivatives that fit more snugly into the binding site and make more favorable interactions. nih.gov

Modification of Physicochemical Properties: The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are critical for its in vivo efficacy. By modifying the physicochemical properties of this compound, such as its solubility and lipophilicity, it may be possible to improve its pharmacokinetic profile.

Synthesis of Bioactive Derivatives: A variety of synthetic methodologies, as discussed in section 6.2, can be employed to create the designed this compound derivatives. mdpi.comnih.gov The development of efficient and flexible synthetic routes is crucial for rapidly generating and testing new analogues. medipol.edu.tr

Through this iterative process of rational design, synthesis, and biological evaluation, it is anticipated that novel this compound derivatives with superior therapeutic potential can be developed.

Q & A

Q. What methodologies are recommended for identifying research gaps in Hatomarubigin C studies?

To systematically identify gaps, conduct a scoping review using databases like PubMed, Web of Science, and Embase. Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure search terms (e.g., "this compound AND bioactivity") and filter studies by relevance. Use tools like PRISMA-ScR to document screening processes and map existing knowledge domains . For reproducibility, pre-register search strategies on platforms like Open Science Framework.

Q. How can researchers optimize experimental protocols for this compound synthesis?

Follow ICH guidelines for pharmaceutical impurities (Q3A/B) to ensure purity and structural fidelity. Document synthesis steps in detail, including solvent systems, reaction times, and purification methods (e.g., HPLC conditions). Validate protocols using control compounds and cross-reference with published NMR/X-ray crystallography data to confirm structural accuracy .

Q. What statistical approaches are suitable for preliminary bioactivity screening of this compound?

Use dose-response assays (e.g., IC₅₀ calculations) with triplicate technical replicates to minimize variability. Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) for multi-group comparisons. Include negative controls (e.g., DMSO solvent) and reference compounds (e.g., doxorubicin for cytotoxicity assays) to contextualize results .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound’s mechanism of action studies?

Perform a meta-analysis to quantify heterogeneity using I² statistics and tau² (between-study variance). Stratify studies by variables like cell type, concentration range, or assay methodology. Conduct sensitivity analyses to exclude outliers and assess robustness. If heterogeneity persists (>50% I²), propose hypotheses (e.g., cell-specific signaling pathways) for further validation .

Q. What strategies ensure reproducibility in complex in vivo models testing this compound?

Adopt ARRIVE 2.0 guidelines for preclinical studies. Standardize animal models by strain, age, and housing conditions. Use blinded randomization for treatment groups and include power calculations to justify sample sizes. Publish raw data (e.g., survival curves, histopathology images) in supplementary materials with FAIR (Findable, Accessible, Interoperable, Reusable) metadata .

Q. How can structural variations in this compound derivatives be systematically characterized?

Combine computational modeling (e.g., DFT for electronic properties) with empirical techniques like 2D-NMR (HSQC, HMBC) and high-resolution mass spectrometry . Use cheminformatics tools (e.g., ChemAxon) to map structure-activity relationships (SAR). For novel derivatives, deposit crystallographic data in the Cambridge Structural Database (CSD) .

Methodological Challenges and Solutions

Q. What are best practices for integrating multi-omics data in this compound toxicity studies?

Apply pathway enrichment analysis (e.g., KEGG, Reactome) to link transcriptomic/proteomic data with phenotypic outcomes. Use R/Bioconductor packages (e.g., DESeq2, limma) for differential expression analysis. Validate findings with orthogonal methods (e.g., qPCR for RNA-seq hits) and deposit datasets in public repositories like GEO or PRIDE .

Q. How to design robust pharmacokinetic studies for this compound?

Use compartmental modeling (e.g., non-linear mixed-effects in Phoenix WinNonlin) to estimate parameters like clearance (CL) and volume of distribution (Vd). Include mass balance studies with radiolabeled compounds (¹⁴C-Hatomarubigin C) to track metabolite formation. Adhere to FDA guidance for bioanalytical method validation (e.g., ≥85% recovery in plasma) .

Data Reporting Standards

Q. What metadata is critical for sharing this compound datasets?

Include experimental conditions (temperature, pH), instrument settings (e.g., LC-MS column type), and raw data files (e.g., .RAW for mass spectrometry). Follow MIAME (Microarray) or MIAPE (Proteomics) standards for omics data. Use persistent identifiers (DOIs) for datasets and cite repositories in publications .

Q. How to resolve discrepancies between computational predictions and experimental results for this compound?

Reconcile differences by validating force fields or docking algorithms with experimental binding assays (e.g., SPR, ITC). Publish negative results in dedicated journals (e.g., Journal of Negative Results) to reduce publication bias. Collaborate with open-science platforms like Zenodo to share computational workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.